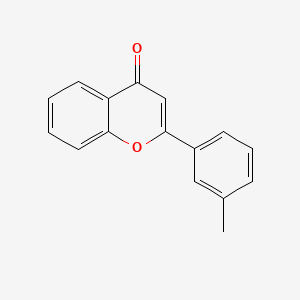
3'-Methylflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Methylflavone is a type of flavonoid, a class of polyphenolic compounds widely distributed in plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. 3’-Methylflavone, specifically, has been studied for its potential therapeutic applications due to its unique chemical structure and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methylflavone typically involves the modification of the benzopyrone ring. One common method includes the reaction of 2-hydroxy-3-propionyl methyl benzoate with benzoyl chloride and sodium benzoate at high temperatures (around 190°C). This method, however, has limitations due to the harsh reaction conditions and the difficulty in industrial scalability .
Industrial Production Methods
Industrial production of 3’-Methylflavone often involves more efficient and scalable methods. For instance, the preparation of 3’-Methylflavone-8-carboxylic acid, an intermediate in the synthesis of flavoxate hydrochloride, has been optimized to achieve high yield and purity with lower production risks and costs .
化学反応の分析
Types of Reactions
3’-Methylflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert 3’-Methylflavone into its corresponding dihydroflavone.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the flavone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted flavones, dihydroflavones, and quinones, each with distinct biological activities .
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
作用機序
The mechanism of action of 3’-Methylflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
類似化合物との比較
3’-Methylflavone can be compared with other flavonoids such as quercetin, myricetin, and apigenin:
Myricetin: Exhibits potent antioxidant and anticancer activities, similar to 3’-Methylflavone, but with different molecular targets.
3’-Methylflavone stands out due to its unique substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
特性
分子式 |
C16H12O2 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
2-(3-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O2/c1-11-5-4-6-12(9-11)16-10-14(17)13-7-2-3-8-15(13)18-16/h2-10H,1H3 |
InChIキー |
WJGAPNSNJXZBPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


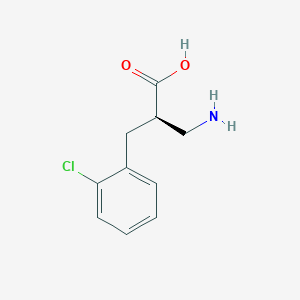
![4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-2-en-1-ol](/img/structure/B13976270.png)
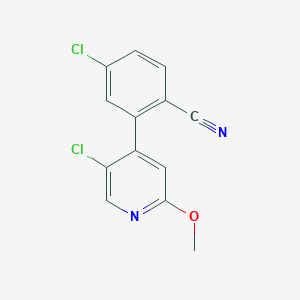
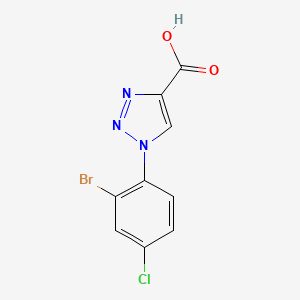
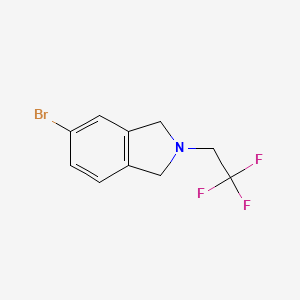
![4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile](/img/structure/B13976301.png)
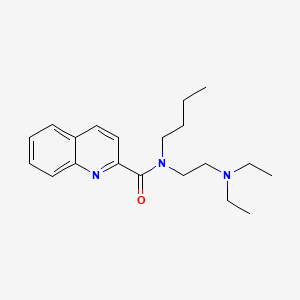
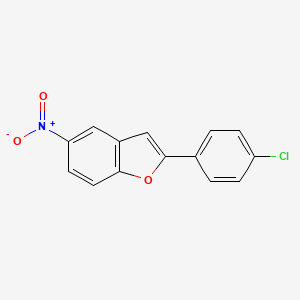
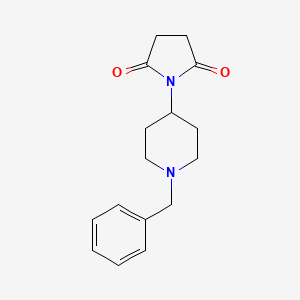
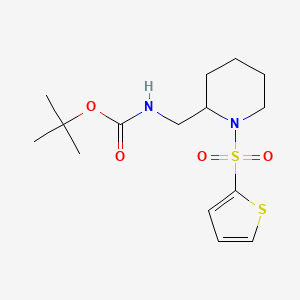
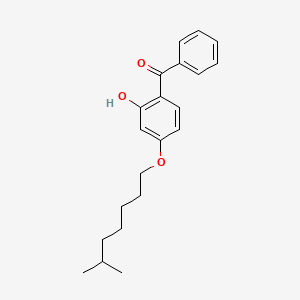
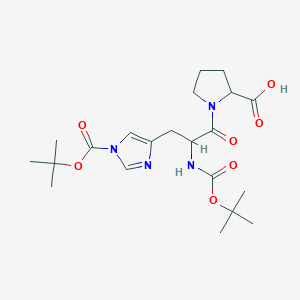
![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)

